N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrrolo[1,2-a]pyrazine core
Preparation Methods
The synthesis of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide.
Attachment of the dimethoxyphenyl group: This can be done through substitution reactions, often using dimethoxybenzene derivatives.
Formation of the carbothioamide group: This step may involve the reaction of the intermediate compound with thiourea or related reagents.
Industrial production methods would likely optimize these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amides or acids.
Scientific Research Applications
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, including its activity against certain diseases or conditions.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with biological receptors or enzymes, leading to various biochemical effects. The pyrrolo[1,2-a]pyrazine core may play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with similar compounds such as:
N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
N-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide: This compound has a different substitution pattern on the dimethoxyphenyl group, which may influence its chemical properties and applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S/c1-27-17-8-9-20(28-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(29)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPZICNGWHLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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